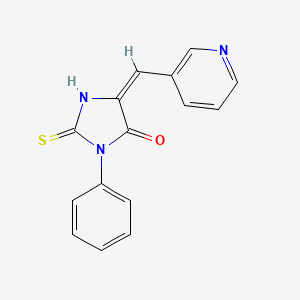
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C15H11N3OS and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one belongs to the class of thioxoimidazolidinones, which have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of thioxoimidazolidinone derivatives, including our compound of interest, in exhibiting significant anticancer activity. The following table summarizes key findings related to its biological activity:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2. This was evidenced by significant increases in apoptotic markers following treatment with the compound .
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for controlling cancer cell proliferation .
- Reactive Oxygen Species (ROS) Production : The compound has been observed to elevate ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .
- Inhibition of PI3K/AKT Pathway : In vitro studies suggest that the compound inhibits the PI3K/AKT signaling pathway, which is often dysregulated in various cancers, thereby enhancing its anticancer efficacy .
Case Studies
A notable case study involved the evaluation of several derivatives of thioxoimidazolidinones against liver cancer cells (HepG2). The most promising derivative demonstrated an IC50 value of 0.017 µM, significantly lower than traditional chemotherapeutics like Staurosporine and 5-FU, indicating superior potency against liver cancer cells .
Additionally, a study on HCT116 colon cancer cells revealed that the compound could effectively inhibit cell growth at an EC50 value of 7.1 µM while inducing substantial ROS production, further supporting its role as a potential therapeutic agent against colon cancer .
Properties
Molecular Formula |
C15H11N3OS |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9+ |
InChI Key |
ZBLKGKCJHRJOTA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















